N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
The compound contains several functional groups, including a benzodioxole, a fluorophenyl group, and an imidazothiazole group. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole. The fluorophenyl group is a phenyl ring with a fluorine atom attached, and the imidazothiazole is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the benzodioxole and fluorophenyl groups suggests potential for aromatic interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich benzodioxole and the electron-withdrawing fluorophenyl group. The imidazothiazole could potentially act as a base or nucleophile in certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Structural Studies
Novel Synthesis Techniques : Research has shown novel synthesis methods for derivatives of benzimidazole, benzoxazole, and benzothiazole, which are related to the compound . These techniques include methods like aquatic reaction and intramolecular cyclization processes, contributing to advancements in synthetic chemistry and the development of new compounds (Boeini & Najafabadi, 2009), (Wang et al., 2008).
Photophysical and Antimicrobial Studies : Studies have been conducted on the photophysical properties and antimicrobial activities of similar compounds, providing insights into their potential applications in fields like phototherapy and drug development (Padalkar et al., 2014), (Sindhe et al., 2016).
Biological and Pharmaceutical Research
Anticancer and Antiproliferative Activities : Research has shown that some derivatives exhibit significant anticancer and antiproliferative activities, suggesting the potential use of similar compounds in cancer treatment. This includes studies on their effect on various cancer cell lines and their interactions with DNA (Gaikwad et al., 2019), (Cindrić et al., 2017).
Development of Radiotracers : Studies on compounds with similar structures have been done in the development of radiotracers for clinical applications, indicating potential uses in diagnostic imaging and research (Ohkubo et al., 2021).
Other Applications
- Fluorescent Sensors and Photoreactions : Compounds similar to the one have been developed as fluorescent sensors, with studies focusing on their solvatochromic behavior and emission properties. This suggests potential applications in sensing technologies and photonics (Suman et al., 2019), (Mahran et al., 1983).
Mechanism of Action
Target of Action
CCG-29448, also known as N-(2H-1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, is a specific inhibitor of the Rho pathway . The primary target of CCG-29448 is the RhoA transcriptional signaling pathway .
Mode of Action
CCG-29448 interacts with its target by inhibiting the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . This action occurs downstream of Rho, as it blocks SRE.L-driven transcription stimulated by various Rho pathway activators .
Biochemical Pathways
The Rho pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . By inhibiting this pathway, CCG-29448 can potentially disrupt these processes, particularly in cancer cells where the Rho pathway is often upregulated .
Result of Action
CCG-29448 has shown activity in several in vitro cancer cell functional assays . It inhibits growth in RhoC-overexpressing melanoma lines and stimulates apoptosis in metastasis-prone melanoma cell lines . Additionally, it inhibits Rho-dependent invasion by prostate cancer cells .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c1-11-18(19(25)22-14-6-7-16-17(8-14)27-10-26-16)28-20-23-15(9-24(11)20)12-2-4-13(21)5-3-12/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSHLDRKFDBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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